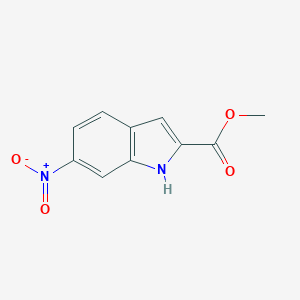

Methyl 6-nitro-1H-indole-2-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 6-nitro-1H-indole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O4/c1-16-10(13)9-4-6-2-3-7(12(14)15)5-8(6)11-9/h2-5,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYESWWUBKWDGNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(N1)C=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90473542 | |

| Record name | Methyl 6-nitro-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90473542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136818-66-1 | |

| Record name | Methyl 6-nitro-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90473542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 6-nitro-1H-indole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 6-nitro-1H-indole-2-carboxylate is a heterocyclic organic compound that serves as a valuable intermediate in the synthesis of a variety of more complex molecules, particularly in the field of pharmaceutical research. Its indole core, substituted with a nitro group and a methyl ester, provides a versatile scaffold for the development of novel therapeutic agents. The presence of the nitro group, a known pharmacophore, suggests potential for biological activity, while the ester functional group allows for further chemical modifications. This guide provides a comprehensive overview of the known properties, synthesis, and potential applications of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. While some experimental data is available, other values are predicted based on its structure.

| Property | Value | Source |

| Molecular Formula | C₁₀H₈N₂O₄ | [1] |

| Molecular Weight | 220.18 g/mol | [1] |

| Melting Point | 162-163 °C (for a related compound) | |

| Boiling Point | No data available | |

| Solubility | No specific data available, but expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. | |

| CAS Number | 136818-66-1 | [1] |

Synthesis and Experimental Protocols

The synthesis of this compound is most commonly achieved through a multi-step process starting from indoline-2-carboxylic acid. The overall synthetic pathway involves nitration, esterification, and subsequent dehydrogenation.

Overall Synthesis Pathway

Caption: Overall workflow for the synthesis of this compound.

Experimental Protocol 1: Synthesis from Indoline-2-carboxylic Acid[3][4]

This protocol outlines a three-step synthesis with a reported overall yield of 67%.[2]

Step 1: Nitration of Indoline-2-carboxylic Acid

-

Dissolve indoline-2-carboxylic acid in concentrated sulfuric acid at -5 °C.

-

Slowly add concentrated nitric acid while maintaining the temperature between -20 and -10 °C.

-

Stir the reaction mixture for 30 minutes at this temperature.

-

Pour the reaction mixture into crushed ice.

-

Extract the mixture with ethyl acetate to remove the 5-nitro isomer.

-

Adjust the pH of the aqueous phase to 4.5-5.0 with an aqueous sodium hydroxide solution.

-

Extract the aqueous phase with ethyl acetate.

-

Dry the organic extract over sodium sulfate and evaporate the solvent to yield 6-nitroindoline-2-carboxylic acid.

Step 2: Fischer Esterification of 6-Nitroindoline-2-carboxylic Acid

-

Suspend 6-nitroindoline-2-carboxylic acid in methanol.

-

Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).

-

Reflux the mixture until the starting material is consumed (monitored by TLC).

-

Cool the reaction mixture and neutralize the acid with a base (e.g., sodium bicarbonate solution).

-

Extract the product with an organic solvent, wash the organic layer, dry, and concentrate to obtain methyl 6-nitroindoline-2-carboxylate.

Step 3: Dehydrogenation to this compound

-

Dissolve methyl 6-nitroindoline-2-carboxylate in a suitable solvent (e.g., toluene).

-

Add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to the solution.

-

Heat the reaction mixture at reflux for several hours.

-

After completion, cool the mixture and filter to remove the precipitated hydroquinone.

-

Purify the crude product by column chromatography to yield methyl 6-nitroindole-2-carboxylate.

Spectroscopic Data

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the indole ring, the methyl protons of the ester group, and the N-H proton. The electron-withdrawing nitro group at the 6-position will influence the chemical shifts of the aromatic protons.

¹³C NMR Spectroscopy

The carbon NMR spectrum will display distinct signals for the carbonyl carbon of the ester, the aromatic carbons of the indole ring, and the methyl carbon of the ester. The chemical shifts of the aromatic carbons will be affected by the nitro and carboxylate substituents.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the N-H stretching of the indole, the C=O stretching of the ester, and the symmetric and asymmetric stretching of the nitro group.

Mass Spectrometry (MS)

The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (220.18 g/mol ). Fragmentation patterns would likely involve the loss of the methoxy group from the ester and cleavage of the indole ring.

Potential Biological Activity and Signaling Pathways

While no specific biological activity has been reported for this compound itself, the broader class of nitroindole derivatives has shown promise in several therapeutic areas. The indole scaffold is a privileged structure in medicinal chemistry, and the nitro group can contribute to various biological effects.

General Biological Relevance of Nitroindoles

-

Anticancer Activity: Many indole derivatives have been investigated as potential anticancer agents, targeting various mechanisms such as tubulin polymerization, DNA topoisomerases, and histone deacetylases.[3]

-

Antimicrobial Activity: The nitroaromatic scaffold is present in several antimicrobial drugs. Nitro-containing compounds can be reduced within microbial cells to produce toxic reactive species.[4]

-

Anti-inflammatory Activity: Indole derivatives have been explored for their anti-inflammatory properties, with some compounds showing inhibition of key inflammatory mediators.

Potential Signaling Pathways

Given the activities of related compounds, this compound could potentially interact with various signaling pathways involved in cell proliferation, inflammation, and microbial growth. However, without specific experimental data, any proposed pathway would be purely speculative.

Caption: Potential therapeutic applications of the nitroindole scaffold.

Conclusion

This compound is a synthetically accessible compound with potential for further development in medicinal chemistry. This guide has summarized the available information on its physicochemical properties and synthesis. While specific experimental data on its biological activity and spectroscopic characterization are currently limited, the known properties of related nitroindole derivatives suggest that this compound warrants further investigation as a potential lead for the development of new therapeutic agents. Future research should focus on the full spectroscopic characterization of this molecule and the exploration of its biological profile in relevant in vitro and in vivo models.

References

A Comprehensive Technical Guide to Methyl 6-nitro-1H-indole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 6-nitro-1H-indole-2-carboxylate is a heterocyclic organic compound that serves as a crucial building block in the synthesis of more complex molecules. Its indole core, substituted with a nitro group and a methyl ester, makes it a versatile intermediate in medicinal chemistry and drug discovery.[1] The presence of the nitro and ester functional groups allows for a variety of chemical transformations, enabling the construction of diverse molecular architectures with potential biological activities.[1] This document provides a detailed overview of its chemical properties, synthesis protocols, and its role as a precursor in the preparation of biologically significant compounds, such as analogs of DNA-interactive antibiotics.[2]

Chemical and Physical Properties

The fundamental properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 136818-66-1 | [3] |

| Molecular Formula | C₁₀H₈N₂O₄ | |

| Molecular Weight | 220.18 g/mol | |

| IUPAC Name | This compound | |

| Appearance | Solid | |

| Solubility | Soluble in common organic solvents |

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, typically starting from L-phenylalanine. A common route involves the nitration of L-phenylalanine, followed by intramolecular cyclization to form a nitro-indoline intermediate, which is then esterified and dehydrogenated.[4]

Experimental Protocol: Synthesis from (S)-6-Nitroindoline-2-carboxylic acid

A two-step procedure is commonly employed, starting with the esterification of (S)-6-nitroindoline-2-carboxylic acid, followed by dehydrogenation.

Step 1: Esterification to Methyl (S)-6-nitroindoline-2-carboxylate [2]

-

Suspend (S)-6-nitroindoline-2-carboxylic acid in methanol.

-

Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).

-

Reflux the mixture until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).

-

Cool the reaction mixture and neutralize the acid with a weak base (e.g., sodium bicarbonate solution).

-

Extract the product into an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield methyl (S)-6-nitroindoline-2-carboxylate.

Step 2: Dehydrogenation to this compound [2][4]

-

Dissolve the methyl (S)-6-nitroindoline-2-carboxylate in a suitable solvent, such as toluene or dioxane.[2][4]

-

Add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to the solution.[2][4]

-

Heat the reaction mixture at reflux for several hours.

-

Upon completion, cool the mixture and filter to remove the precipitated hydroquinone.

-

Wash the filtrate with a basic solution to remove any acidic impurities.

-

Dry the organic layer and concentrate under reduced pressure to obtain the final product.

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound from L-phenylalanine.

Applications in Organic Synthesis

This compound is a valuable precursor for a variety of biologically important molecules.[2] The nitro group can be reduced to an amine, which can then undergo further functionalization. The ester group can be hydrolyzed to the corresponding carboxylic acid for use in coupling reactions.[2] These transformations make it a key starting material in the synthesis of various indole derivatives, which are prominent scaffolds in many pharmaceutical agents.[1]

Role as a Versatile Building Block

The strategic placement of the nitro and ester groups on the indole ring allows for selective modifications, providing access to a wide range of substituted indoles. This versatility is highly sought after in the development of new therapeutic agents.

References

An In-depth Technical Guide to Methyl 6-nitro-1H-indole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 6-nitro-1H-indole-2-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This document details its physicochemical properties, a validated synthesis protocol, and an exploration of its potential biological activities based on structurally related compounds.

Physicochemical Properties

This compound is a derivative of indole, an aromatic heterocyclic organic compound. The presence of a nitro group and a methyl ester functional group makes it a versatile intermediate for the synthesis of more complex molecules and potential drug candidates.[1]

| Property | Value | Source |

| Molecular Formula | C₁₀H₈N₂O₄ | Deduced from[2] |

| Molecular Weight | 220.18 g/mol | Calculated, consistent with[3] |

| Parent Acid | 6-Nitro-1H-indole-2-carboxylic acid | [2] |

| Parent Acid MW | 206.15 g/mol | [2] |

Synthesis of this compound

A validated method for the synthesis of this compound involves the dehydrogenation of its indoline precursor.[4]

Experimental Protocol

Step 1: Synthesis of 6-Nitroindoline-2-carboxylic acid

This synthesis can be achieved through direct nitration of indoline-2-carboxylic acid.

-

Materials: Indoline-2-carboxylic acid, Concentrated Nitric Acid (HNO₃), Concentrated Sulfuric Acid (H₂SO₄).

-

Procedure:

-

Dissolve indoline-2-carboxylic acid in concentrated sulfuric acid at a low temperature (e.g., -5°C).

-

Slowly add concentrated nitric acid to the solution while maintaining the low temperature.

-

After the reaction is complete, pour the mixture over crushed ice.

-

The 6-nitro isomer is the predominant product and can be separated from the 5-nitro isomer by extraction with ethyl acetate and subsequent pH adjustment of the aqueous phase.[5]

-

Step 2: Methyl Esterification

The resulting 6-nitroindoline-2-carboxylic acid is then converted to its methyl ester. Standard esterification methods, such as reaction with methanol in the presence of an acid catalyst (e.g., H₂SO₄), can be employed.

Step 3: Dehydrogenation to this compound

The final step involves the dehydrogenation of the methyl ester of 6-nitroindoline-2-carboxylic acid.

-

Reagent: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).

-

Procedure: The methyl ester of 6-nitroindoline-2-carboxylic acid is treated with DDQ to yield this compound.[4] The total yield for this transformation is reported to be 67%.[4]

Caption: Synthesis workflow for this compound.

Potential Biological Activities

While direct studies on the biological activity of this compound are limited, the broader class of nitroindole derivatives has shown significant promise in several therapeutic areas. The nitro group is a well-established pharmacophore that can contribute to various biological effects.[6]

Antimicrobial Activity

Nitro-containing compounds are known for their antibacterial properties.[7] The mechanism often involves the reduction of the nitro group within the microbial cell to produce toxic reactive nitrogen species that can damage cellular components, including DNA.[7][8]

Anticancer Activity

The indole scaffold is a privileged structure in the development of anticancer agents.[9] The nitro group can enhance this activity, potentially through bioreduction to cytotoxic species within the tumor microenvironment.[6]

Anti-inflammatory Activity

Derivatives of nitroindoles have been investigated for their anti-inflammatory properties. The proposed mechanism for some related compounds involves the inhibition of key inflammatory enzymes like cyclooxygenase-2 (COX-2).[6]

Caption: Relationship between structure and potential biological activities.

Conclusion

This compound represents a valuable scaffold for the development of novel therapeutic agents. Its synthesis is well-documented, and the known biological activities of related nitroindole compounds provide a strong rationale for its further investigation in drug discovery programs. Future research should focus on the direct biological evaluation of this compound and its derivatives to fully elucidate their therapeutic potential.

References

- 1. This compound [myskinrecipes.com]

- 2. 6-Nitro-1H-indole-2-carboxylic acid | CAS 10242-00-9 | Chemical-Suppliers [chemical-suppliers.eu]

- 3. calpaclab.com [calpaclab.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. iris.unina.it [iris.unina.it]

An In-depth Technical Guide to Methyl 6-nitro-1H-indole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 6-nitro-1H-indole-2-carboxylate is a heterocyclic organic compound that serves as a valuable intermediate in the synthesis of a variety of more complex indole derivatives. Its structure, featuring both a nitro group and a methyl ester, makes it a versatile building block in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of its chemical structure, synthesis, and potential biological activities, supported by experimental protocols and data presented in a clear, structured format. The indole scaffold is a prominent feature in numerous pharmacologically active agents, and the introduction of a nitro group at the 6-position can significantly influence the molecule's biological profile, opening avenues for the development of novel therapeutics.

Chemical Structure and Properties

This compound is characterized by an indole core, a bicyclic structure consisting of a fused benzene and pyrrole ring. A nitro group (-NO2) is attached at the 6-position of the benzene ring, and a methyl carboxylate group (-COOCH3) is substituted at the 2-position of the pyrrole ring.

Chemical Identifiers

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 136818-66-1[1] |

| Molecular Formula | C₁₀H₈N₂O₄[1] |

| Molecular Weight | 220.18 g/mol [1] |

| SMILES | COC(=O)c1cc2ccc(cc2[nH]1)--INVALID-LINK--[O-] |

| InChI | InChI=1S/C10H8N2O4/c1-16-10(15)8-5-6-2-3-7(12(17)18)4-9(6)11-8/h2-5,11H,1H3 |

Physicochemical Properties (Predicted)

| Property | Predicted Value |

| Melting Point | Not available |

| Boiling Point | Not available |

| Solubility | Sparingly soluble in water, soluble in organic solvents like DMSO and DMF. |

| pKa | Not available |

Synthesis

The synthesis of this compound is typically achieved through a multi-step process starting from indoline-2-carboxylic acid. The overall synthetic strategy involves three key transformations: nitration of the indoline ring, esterification of the carboxylic acid, and subsequent dehydrogenation to form the aromatic indole ring.[2][3]

Experimental Protocols

The following protocols are compiled from various sources to provide a comprehensive guide for the synthesis.

Step 1: Synthesis of 6-Nitroindoline-2-carboxylic Acid [4][5]

-

Materials: Indoline-2-carboxylic acid, concentrated sulfuric acid, concentrated nitric acid, ice, ethyl acetate, sodium hydroxide solution.

-

Procedure:

-

In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve indoline-2-carboxylic acid (1.0 eq) in concentrated sulfuric acid at -5 °C.

-

Slowly add concentrated nitric acid (1.08 eq) dropwise to the stirred solution, ensuring the temperature is maintained between -20 °C and -10 °C.

-

After the addition is complete, stir the reaction mixture at this temperature for an additional 30 minutes.

-

Pour the reaction mixture into crushed ice.

-

To separate the 5-nitro isomer, extract the acidic solution with ethyl acetate.

-

Adjust the pH of the aqueous phase to 4.5-5.0 with a sodium hydroxide solution to precipitate the desired 6-nitroindoline-2-carboxylic acid.

-

Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

-

Step 2: Esterification to Methyl 6-nitroindoline-2-carboxylate [4][6]

-

Materials: 6-Nitroindoline-2-carboxylic acid, methanol, concentrated sulfuric acid (or p-toluenesulfonic acid), ethyl acetate, saturated sodium bicarbonate solution, brine, anhydrous sodium sulfate.

-

Procedure:

-

Suspend 6-nitroindoline-2-carboxylic acid (1.0 eq) in methanol.

-

Add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid.

-

Heat the mixture to reflux and stir for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture and remove the excess methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 6-nitroindoline-2-carboxylate.

-

Step 3: Dehydrogenation to this compound [5][7]

-

Materials: Methyl 6-nitroindoline-2-carboxylate, 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ), toluene, saturated sodium bicarbonate solution, water, anhydrous sodium sulfate, silica gel for column chromatography.[8]

-

Procedure:

-

Dissolve methyl 6-nitroindoline-2-carboxylate (1.0 eq) in toluene.

-

Add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.1 eq) to the solution.

-

Reflux the mixture for 3 hours.

-

Cool the reaction mixture and filter to remove the precipitated hydroquinone.

-

Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with water until the pH is neutral.

-

Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent.

-

Purify the crude product by column chromatography on silica gel to yield this compound. A total yield of 67% has been reported for the conversion from indoline-2-carboxylic acid.[2][3]

-

Spectroscopic Data (Predicted)

¹H NMR (Proton Nuclear Magnetic Resonance)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.5 | s | 1H | H at position 7 |

| ~8.0 | dd | 1H | H at position 5 |

| ~7.7 | d | 1H | H at position 4 |

| ~7.2 | s | 1H | H at position 3 |

| ~3.9 | s | 3H | -OCH₃ |

| ~9.0-10.0 | br s | 1H | N-H |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

| Chemical Shift (δ, ppm) | Assignment |

| ~162 | C=O |

| ~145 | C6 (attached to -NO₂) |

| ~138 | C7a |

| ~130 | C2 |

| ~125 | C3a |

| ~120 | C4 |

| ~118 | C5 |

| ~112 | C7 |

| ~108 | C3 |

| ~52 | -OCH₃ |

IR (Infrared) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| ~3300 | N-H stretch |

| ~1720 | C=O stretch (ester) |

| ~1520, ~1340 | N-O asymmetric and symmetric stretch (-NO₂) |

MS (Mass Spectrometry)

| m/z | Assignment |

| 220 | [M]⁺ (Molecular ion) |

| 189 | [M - OCH₃]⁺ |

| 161 | [M - COOCH₃]⁺ |

| 115 | [M - COOCH₃ - NO₂]⁺ |

Potential Biological Activities

While specific biological activity data for this compound is limited, the broader class of nitroindole derivatives has demonstrated significant potential in several therapeutic areas. The nitro group, being a strong electron-withdrawing group, can modulate the electronic properties of the indole ring and participate in various biological interactions.

Anticancer Activity

Derivatives of 5-nitroindole have been investigated as potent anticancer agents.[9] These compounds have been shown to target and stabilize G-quadruplex structures in the promoter region of the c-Myc oncogene, leading to its downregulation.[9][10] This mechanism induces cell cycle arrest and apoptosis in cancer cells. Furthermore, some nitroindole derivatives can increase intracellular reactive oxygen species (ROS), contributing to their cytotoxic effects.[9]

Quantitative Data for a Related Compound (5-Nitroindole Derivative)

| Compound | Cell Line | Activity | IC₅₀ (µM) |

| Pyrrolidine-substituted 5-nitroindole | HeLa | Antiproliferative | 5.08 ± 0.91[9] |

Antimicrobial Activity

Indole derivatives are known to possess a broad spectrum of antimicrobial activities.[11][12] The nitro group can enhance this activity. For instance, certain nitroindole derivatives have shown efficacy against various microorganisms, including methicillin-resistant Staphylococcus aureus (MRSA).[13] The mechanism of action can involve the inhibition of essential microbial enzymes or disruption of the cell membrane.

Quantitative Data for a Related Compound (Indole-thiadiazole Derivative)

| Compound | Microorganism | MIC (µg/mL) |

| Indole-thiadiazole derivative (2h) | S. aureus | 6.25[13] |

Anti-inflammatory Activity

Indole-based compounds have also been explored for their anti-inflammatory properties.[14][15] Derivatives have been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and cytokines like TNF-α and IL-6 in cellular models of inflammation.[16][17]

Conclusion

This compound is a key synthetic intermediate with significant potential for the development of novel therapeutic agents. This guide has provided a detailed overview of its chemical structure, a compiled experimental protocol for its synthesis, and an exploration of the potential biological activities of the broader nitroindole class of compounds. The availability of a reliable synthetic route and the promising pharmacological profile of related molecules make this compound an attractive starting point for further research and drug discovery efforts in oncology, infectious diseases, and inflammatory disorders. Future work should focus on the experimental determination of its physicochemical and spectroscopic properties, as well as a thorough investigation of its specific biological activities and mechanism of action.

References

- 1. This compound [myskinrecipes.com]

- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. chemistry.du.ac.in [chemistry.du.ac.in]

- 9. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. ijpsjournal.com [ijpsjournal.com]

- 13. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Anti-inflammatory and antinociceptive activities of indole-imidazolidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 16. chemrxiv.org [chemrxiv.org]

- 17. Synthesis and antiinflammatory activity of heterocyclic indole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Methyl 6-nitro-1H-indole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 6-nitro-1H-indole-2-carboxylate is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its indole core, substituted with a nitro group and a methyl ester, provides a versatile scaffold for the synthesis of a wide array of more complex, biologically active molecules. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and analytical characterization, intended to serve as a valuable resource for professionals in the field. The strategic placement of the nitro group allows for further functionalization, making it a key intermediate in the development of novel therapeutic agents.[1]

Chemical and Physical Properties

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| Molecular Formula | C₁₀H₈N₂O₄ | [2] |

| Molecular Weight | 220.18 g/mol | [2] |

| CAS Number | 136818-66-1 | [2] |

| Melting Point | Not definitively reported; experimental determination recommended. | N/A |

| Solubility | Data not available; likely soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol. Experimental verification is recommended. | N/A |

| Appearance | Expected to be a solid. | N/A |

Synthesis

The synthesis of this compound is typically achieved through a two-step process starting from indoline-2-carboxylic acid. The key steps involve the nitration of the indoline ring followed by dehydrogenation to form the indole.[3][4]

Experimental Protocols

Step 1: Synthesis of 6-Nitroindoline-2-carboxylic Acid [3][5]

This procedure involves the direct nitration of indoline-2-carboxylic acid. The protonated nitrogen of the indoline ring directs the nitration to the 6-position.

-

Materials:

-

Indoline-2-carboxylic acid

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Crushed Ice

-

Ethyl Acetate (EtOAc)

-

Sodium Hydroxide (NaOH) solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

-

Procedure:

-

In a flask equipped with a mechanical stirrer and cooled to -5 °C, dissolve indoline-2-carboxylic acid in concentrated sulfuric acid.

-

Slowly add concentrated nitric acid to the stirred solution, maintaining the temperature between -20 °C and -10 °C.

-

After the addition is complete, continue to stir the reaction mixture for an additional 30 minutes at the same temperature.

-

Pour the reaction mixture into a beaker containing crushed ice.

-

Extract the resulting aqueous mixture with ethyl acetate to remove the 5-nitro isomer byproduct.

-

Adjust the pH of the aqueous phase to 4.5-5.0 with a sodium hydroxide solution.

-

Extract the aqueous phase multiple times with ethyl acetate.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and filter.

-

Evaporate the solvent under reduced pressure to yield 6-nitroindoline-2-carboxylic acid.

-

Step 2: Esterification of 6-Nitroindoline-2-carboxylic Acid to Methyl 6-nitroindoline-2-carboxylate [1][5]

-

Materials:

-

6-Nitroindoline-2-carboxylic acid

-

Methanol (MeOH)

-

p-Toluenesulfonic acid monohydrate

-

Ethyl Acetate (EtOAc)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

-

Procedure:

-

Dissolve 6-nitroindoline-2-carboxylic acid in methanol.

-

Add a catalytic amount of p-toluenesulfonic acid monohydrate.

-

Stir the mixture at room temperature for approximately 20 hours, monitoring the reaction progress by TLC.

-

Once the reaction is complete, evaporate the methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with a saturated aqueous sodium bicarbonate solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain methyl 6-nitroindoline-2-carboxylate.

-

Step 3: Dehydrogenation to this compound [3][4][5]

The final step involves the aromatization of the indoline ring to an indole using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).

-

Materials:

-

Methyl 6-nitroindoline-2-carboxylate

-

2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

-

Toluene

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Water

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica Gel for column chromatography

-

-

Procedure:

-

Dissolve methyl 6-nitroindoline-2-carboxylate in toluene.

-

Add 1.1 equivalents of DDQ to the solution.

-

Reflux the mixture for approximately 3 hours, monitoring the reaction progress by TLC.

-

Cool the reaction mixture to room temperature and filter to remove the precipitated hydroquinone.

-

Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with water until the pH is neutral.

-

Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain pure this compound.

-

Spectroscopic Characterization

Precise and experimentally verified spectroscopic data for this compound are not extensively reported in the available literature. The following sections provide expected characteristic signals based on the analysis of closely related indole derivatives. Experimental determination is highly recommended for unambiguous structural confirmation.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the indole ring, the N-H proton, the methyl ester protons, and the proton at the 3-position of the indole. The presence of the electron-withdrawing nitro group at the 6-position will influence the chemical shifts of the aromatic protons.

¹³C NMR Spectroscopy

The carbon NMR spectrum will display distinct signals for the carbonyl carbon of the ester, the carbons of the indole ring system, and the methyl carbon of the ester. The chemical shifts of the aromatic carbons will be affected by the nitro substituent.

Infrared (IR) Spectroscopy

The IR spectrum is expected to exhibit characteristic absorption bands for the N-H stretch of the indole, the C=O stretch of the ester, and the symmetric and asymmetric stretches of the nitro group.

Mass Spectrometry

The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (220.18 g/mol ). Fragmentation patterns would likely involve the loss of the methoxy group from the ester and cleavage of the ester group itself.

Applications in Drug Development

This compound serves as a valuable intermediate in the synthesis of a variety of biologically active compounds. The indole nucleus is a privileged scaffold in medicinal chemistry, and the presence of the nitro group provides a handle for further chemical transformations, such as reduction to an amine, which can then be derivatized to introduce diverse functionalities. This allows for the exploration of structure-activity relationships in the development of new drug candidates.[1]

Synthetic Workflow

The following diagram illustrates the synthetic pathway for this compound.

Caption: Synthetic pathway for this compound.

References

"Methyl 6-nitro-1H-indole-2-carboxylate" synthesis from 6-nitroindoline-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthetic pathway for producing Methyl 6-nitro-1H-indole-2-carboxylate, a valuable building block in pharmaceutical research, from 6-nitroindoline-2-carboxylic acid.[1] The synthesis is a two-step process involving an initial esterification followed by a dehydrogenation reaction. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes a visual representation of the synthetic workflow.

Synthetic Strategy Overview

The conversion of 6-nitroindoline-2-carboxylic acid to this compound is efficiently achieved through two key chemical transformations:

-

Esterification: The carboxylic acid functionality of 6-nitroindoline-2-carboxylic acid is first converted to its corresponding methyl ester, yielding methyl 6-nitroindoline-2-carboxylate. This is typically accomplished via Fischer-Speier esterification.[2][3]

-

Dehydrogenation (Aromatization): The indoline ring of the methyl ester intermediate is then oxidized to form the aromatic indole ring, resulting in the final product, this compound.[2] Common oxidizing agents for this transformation include 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) and manganese dioxide (MnO2).[4]

Experimental Protocols

The following sections provide detailed methodologies for each step of the synthesis.

Step 1: Esterification of 6-Nitroindoline-2-carboxylic Acid

This procedure details the Fischer-Speier esterification of 6-nitroindoline-2-carboxylic acid to its methyl ester.[2][3]

Materials:

-

6-nitroindoline-2-carboxylic acid

-

Methanol (MeOH)

-

p-Toluenesulfonic acid monohydrate (catalytic amount)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve 6-nitroindoline-2-carboxylic acid (1.0 equivalent) in methanol.[2]

-

Add a catalytic amount of p-toluenesulfonic acid monohydrate to the solution.[2]

-

Stir the mixture at room temperature for 20 hours.[2]

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, evaporate the solvent under reduced pressure.[2]

-

Dissolve the residue in ethyl acetate and wash with a saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst.[2][3]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield methyl 6-nitroindoline-2-carboxylate.[2]

Step 2: Dehydrogenation of Methyl 6-nitroindoline-2-carboxylate

This protocol describes the oxidation of the indoline ring to an indole using DDQ.[2][4][5]

Materials:

-

Methyl 6-nitroindoline-2-carboxylate

-

2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

-

Toluene

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Water

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Dissolve methyl 6-nitroindoline-2-carboxylate (1.0 equivalent) in toluene.[4]

-

Add DDQ (1.1 equivalents) to the solution.[4]

-

Reflux the mixture for 3 hours.[4]

-

Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture and filter to remove the precipitated hydroquinone.[4][5]

-

Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with water until the pH is neutral.[4]

-

Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent.[4]

-

Purify the crude product by column chromatography on silica gel to obtain this compound.[4]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of this compound.

| Step | Reactant | Reagent(s) | Solvent | Reaction Time | Temperature | Product | Yield (%) |

| 1. Esterification | 6-Nitroindoline-2-carboxylic acid | Methanol, p-Toluenesulfonic acid | Methanol | 20 hours | Room Temperature | Methyl 6-nitroindoline-2-carboxylate | ~90 |

| 2. Dehydrogenation | Methyl 6-nitroindoline-2-carboxylate | DDQ | Toluene | 3 hours | Reflux | This compound | 67 (overall for 2 steps)[6] |

Synthetic Workflow Diagram

The following diagram illustrates the two-step synthesis of this compound from 6-nitroindoline-2-carboxylic acid.

Caption: Synthetic pathway from 6-nitroindoline-2-carboxylic acid to this compound.

Conclusion

The synthesis of this compound from 6-nitroindoline-2-carboxylic acid is a reliable and well-documented process. The two-step approach, involving esterification followed by dehydrogenation, provides good overall yields. The detailed protocols and quantitative data presented in this guide are intended to support researchers and drug development professionals in the efficient production of this important synthetic intermediate.

References

Methyl 6-nitro-1H-indole-2-carboxylate: A Core Synthetic Intermediate for Drug Discovery and Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 6-nitro-1H-indole-2-carboxylate is a versatile heterocyclic building block of significant interest in medicinal chemistry and organic synthesis. Its rigid indole scaffold, coupled with the reactive nitro and ester functionalities, makes it a valuable precursor for the synthesis of a diverse array of more complex molecules, particularly in the development of novel therapeutic agents.[1][2] The strategic placement of the nitro group at the 6-position allows for a range of chemical transformations, most notably its reduction to an amino group, which opens up numerous avenues for further derivatization. This guide provides a comprehensive overview of the synthesis, chemical properties, and applications of this compound, with a focus on its role as a key intermediate in the synthesis of biologically active compounds.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₈N₂O₄ | [3] |

| Molecular Weight | 220.18 g/mol | [3] |

| CAS Number | 136818-66-1 | [3] |

| Appearance | Off-white to pale yellow solid | General knowledge |

| Solubility | Soluble in many organic solvents such as DMSO, DMF, and chlorinated solvents. | General knowledge |

Synthesis of this compound

The synthesis of this compound is most commonly achieved through a multi-step process starting from commercially available indoline-2-carboxylic acid. An alternative route utilizes L-phenylalanine as a chiral starting material.

Synthesis from Indoline-2-carboxylic Acid

This widely used method involves a three-step sequence: nitration of the indoline ring, esterification of the carboxylic acid, and subsequent dehydrogenation to form the indole ring.

Quantitative Data for Synthesis from Indoline-2-carboxylic Acid

| Step | Reaction | Reagents | Solvent | Temperature | Time | Yield | Reference |

| 1 | Nitration | Conc. HNO₃, Conc. H₂SO₄ | - | -20 to -10 °C | 30 min | ~72% (of 6-nitro isomer) | [4] |

| 2 | Esterification | Methanol, p-TsOH | Methanol | Room Temp | 20 h | High | [4] |

| 3 | Dehydrogenation | DDQ (1.1 eq) | Toluene | Reflux | 3 h | 67% (overall for steps 2 & 3) | [5] |

Experimental Protocols:

Step 1: Synthesis of 6-Nitroindoline-2-carboxylic Acid [4]

-

In a flask equipped with a stirrer and cooled to -5 °C, dissolve indoline-2-carboxylic acid (1.0 eq) in concentrated sulfuric acid.

-

Slowly add concentrated nitric acid (1.08 eq) to the stirred solution while maintaining the temperature between -20 °C and -10 °C.

-

After the addition is complete, continue stirring the reaction mixture for 30 minutes at this temperature.

-

Pour the reaction mixture into crushed ice.

-

Extract the aqueous mixture with ethyl acetate to remove the 5-nitro isomer byproduct.

-

Adjust the pH of the aqueous phase to 4.5–5.0 with an aqueous sodium hydroxide solution.

-

Extract the pH-adjusted aqueous phase with ethyl acetate.

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield 6-nitroindoline-2-carboxylic acid.

Step 2: Synthesis of Methyl 6-nitroindoline-2-carboxylate [4]

-

Dissolve 6-nitroindoline-2-carboxylic acid (1.0 eq) in methanol.

-

Add a catalytic amount of p-toluenesulfonic acid monohydrate.

-

Stir the mixture at room temperature for 20 hours.

-

Evaporate the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with a saturated aqueous NaHCO₃ solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain methyl 6-nitroindoline-2-carboxylate.

Step 3: Synthesis of this compound [1][4]

-

Dissolve methyl 6-nitroindoline-2-carboxylate (1.0 eq) in toluene.

-

Add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.1 eq) to the solution.

-

Reflux the mixture for 3 hours, monitoring the reaction progress by TLC.

-

Cool the reaction mixture and filter to remove the precipitated hydroquinone.

-

Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with water until the pH is neutral.

-

Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

Synthesis from L-Phenylalanine

An alternative, enantioselective synthesis starts from the readily available chiral building block, L-phenylalanine. This route is particularly valuable for the synthesis of chiral downstream targets.

Quantitative Data for Synthesis from L-Phenylalanine

| Step | Reaction | Reagents | Yield | Enantiomeric Excess (ee) | Reference |

| 1 | Nitration | Urea nitrate/H₂SO₄ | 75.7% | - | [5] |

| 2 | Intramolecular Cyclization | Base | 65.7% | >99.5% | [5] |

Chemical Reactivity and Transformations

The synthetic utility of this compound stems from the reactivity of its nitro and ester functional groups.

References

- 1. CC-1065 and the duocarmycins: unraveling the keys to a new class of naturally derived DNA alkylating agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of Potent Indolyl-Hydrazones as Kinase Inhibitors for Breast Cancer: Synthesis, X-ray Single-Crystal Analysis, and In Vitro and In Vivo Anti-Cancer Activity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. A Comprehensive Review of the Antitumor Properties and Mechanistic Insights of Duocarmycin Analogs | MDPI [mdpi.com]

- 5. Duocarmycin Synthesis Service - Creative Biolabs [creative-biolabs.com]

The Ascendant Therapeutic Promise of Nitroindole Scaffolds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

December 25, 2025

Introduction

The indole nucleus, a privileged scaffold in medicinal chemistry, has given rise to a multitude of therapeutic agents. The introduction of a nitro group onto this bicyclic heterocycle profoundly modulates its electronic properties, creating a versatile pharmacophore with a wide spectrum of biological activities. Nitroindole derivatives have emerged as promising candidates in the development of novel therapeutics, demonstrating significant potential in oncology, infectious diseases, and neuroprotection. This in-depth technical guide explores the core biological activities of nitroindole scaffolds, presenting key quantitative data, detailing experimental methodologies, and visualizing the intricate signaling pathways and experimental workflows that underpin their therapeutic promise.

Anticancer Activity of Nitroindole Scaffolds

Substituted 5-nitroindole and 7-nitroindole derivatives have demonstrated significant broad-spectrum anticancer activities against various human cancer cell lines.[1] A primary mechanism of their antitumor action involves the targeted stabilization of G-quadruplex (G4) DNA structures within the promoter region of the c-Myc oncogene.[2][3] This stabilization impedes transcription, leading to the downregulation of c-Myc expression, a transcription factor implicated in up to 80% of human cancers.[2] The subsequent decrease in c-Myc protein levels disrupts the cell cycle, leading to arrest and the induction of apoptosis.[2] Furthermore, certain nitroindole compounds have been shown to elevate intracellular levels of reactive oxygen species (ROS), contributing to their cytotoxic effects against cancer cells.[1][2]

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of representative nitroindole derivatives against various cancer cell lines.

| Compound ID | Derivative Class | Cancer Cell Line | Activity Metric | Value | Reference |

| 5 | Pyrrolidine-substituted 5-nitroindole | HeLa (Cervical Cancer) | IC50 | 5.08 ± 0.91 µM | [1] |

| 7 | Pyrrolidine-substituted 5-nitroindole | HeLa (Cervical Cancer) | IC50 | 5.89 ± 0.73 µM | [1] |

| 4l | 1-morpholinomethyl-5-nitroindole-2,3-dione-3-N-(chlorophenyl)thiosemicarbazone | HOP-62 (Non-small cell lung cancer) | log(10)GI(50) | < -8.00 | [4] |

| 4l | 1-morpholinomethyl-5-nitroindole-2,3-dione-3-N-(chlorophenyl)thiosemicarbazone | HL-60(TB) (Leukemia) | log(10)GI(50) | -6.30 | [4] |

| 4l | 1-morpholinomethyl-5-nitroindole-2,3-dione-3-N-(chlorophenyl)thiosemicarbazone | MOLT-4 (Leukemia) | log(10)GI(50) | -6.18 | [4] |

Signaling Pathway of Anticancer Action

The anticancer activity of certain nitroindole scaffolds is mediated through the downregulation of the c-Myc signaling pathway and the induction of oxidative stress.

Experimental Protocols

This protocol is used to assess the cytotoxic effects of nitroindole derivatives on cancer cell lines.[5][6][7][8][9]

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well in 100 µL of complete culture medium.[8] Incubate overnight to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the nitroindole compounds in culture medium. Replace the medium in the wells with 100 µL of the compound-containing medium. Include a vehicle control (e.g., DMSO) and a no-cell background control.[7]

-

Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.[1]

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[6][8]

-

Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[6][7]

-

Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[7] Measure the absorbance at 570-590 nm using a microplate reader.[5]

-

Data Analysis: Subtract the background absorbance from all readings. Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration.

This protocol is used to determine the effect of nitroindole compounds on the protein expression levels of c-Myc.[10][11][12][13][14]

-

Cell Lysis: Treat cancer cells with the nitroindole compound for the desired time. Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.[14]

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit (e.g., BCA assay).[11]

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.[14] Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[10]

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[13]

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature or overnight at 4°C to prevent non-specific antibody binding.[10][12]

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for c-Myc overnight at 4°C with gentle agitation.[12]

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[13]

-

Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent and visualize using an imaging system.[10]

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative expression of c-Myc.

This protocol is used to quantify the percentage of apoptotic and necrotic cells following treatment with nitroindole compounds.[15][16][17][18]

-

Cell Treatment and Collection: Treat cells with the nitroindole compound for the desired duration. Collect both adherent and floating cells.[17]

-

Cell Washing: Wash the collected cells twice with cold PBS by centrifugation.[17]

-

Cell Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[15]

-

Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.[15][18]

-

Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[15]

-

Sample Preparation for Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube.[15]

-

Flow Cytometric Analysis: Analyze the stained cells immediately using a flow cytometer.[15] Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic or necrotic cells will be positive for both Annexin V and PI.[15][16]

Antimicrobial Activity of Nitroindole Scaffolds

The nitro group is a well-established pharmacophore in antimicrobial agents, and its incorporation into the indole scaffold has yielded compounds with significant antibacterial and antifungal activities.[14] The antimicrobial action of nitroaromatic compounds is often attributed to the reductive activation of the nitro group within microbial cells, leading to the formation of cytotoxic reactive nitrogen species that can damage DNA and other critical biomolecules.[14] Some nitroindole derivatives have also been shown to act as efflux pump inhibitors, potentiating the activity of other antibiotics.[2][8]

Quantitative Antimicrobial Activity Data

The following table summarizes the in vitro antimicrobial activity of selected nitroindole derivatives.

| Compound ID | Derivative Class | Target Organism | Activity Metric | Value (µg/mL) | Reference |

| 62e | 5-Nitro heteroaryl bisindole | Escherichia coli MTCC 443 | MIC | Not specified, but most active in series | [1] |

| 62e | 5-Nitro heteroaryl bisindole | Pseudomonas aeruginosa MTCC 1688 | MIC | Not specified, but most active in series | [1] |

| 62e | 5-Nitro heteroaryl bisindole | Bacillus subtilis MTCC 441 | MIC | Not specified, but most active in series | [1] |

| 62e | 5-Nitro heteroaryl bisindole | Staphylococcus aureus MTCC 96 | MIC | Not specified, but most active in series | [1] |

| 4j | 2-(3-Nitrophenyl)-1H-indole | Salmonella typhi ATCC 19430 | MIC | 15.6 | [2] |

| Indole-triazole 3d | Indole-1,2,4-triazole conjugate | Staphylococcus aureus | MIC | 3.125-50 | [8] |

| Indole-triazole 3d | Indole-1,2,4-triazole conjugate | Candida krusei | MIC | 3.125-50 | [8] |

Experimental Workflow for Antimicrobial Susceptibility Testing

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Experimental Protocol: Broth Microdilution Assay

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of nitroindole compounds against bacteria and fungi.[8]

-

Compound Preparation: Dissolve the nitroindole compounds in a suitable solvent (e.g., DMSO) and prepare a stock solution. Perform serial two-fold dilutions of the compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

-

Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the diluted compound.

-

Controls: Include a positive control (wells with inoculum and no compound) and a negative control (wells with medium only).

-

Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

Antiviral Activity of Nitroindole Scaffolds

Indole derivatives have been extensively investigated for their antiviral properties, with some compounds showing activity against a range of viruses, including Human Immunodeficiency Virus (HIV), Hepatitis C Virus (HCV), and influenza virus.[12] The introduction of a nitro group can enhance this activity. For instance, 5-nitro-3-(2-(4-phenylthiazol-2-yl)hydrazineylidene)indolin-2-one derivatives have been shown to inhibit HIV-1 replication through a multitarget mechanism, including the inhibition of reverse transcriptase.[3]

Quantitative Antiviral Activity Data

The following table presents the in vitro antiviral activity of specific nitroindole derivatives.

| Compound ID | Derivative Class | Target Virus | Activity Metric | Value | Reference |

| 1a | 5-Nitro-3-(2-(4-phenylthiazol-2-yl)hydrazineylidene)indolin-2-one | HIV-1 | EC50 | < 20 µM | [3] |

| 3a | 5-Nitro-3-(2-(4-phenylthiazol-2-yl)hydrazineylidene)indolin-2-one | HIV-1 | EC50 | < 20 µM | [3] |

| 10a | 5-Nitro-3-(2-(4-phenylthiazol-2-yl)hydrazineylidene)indolin-2-one | HIV-1 | EC50 | < 20 µM | [3] |

| 9b | 5-Nitro-3-(2-(4-phenylthiazol-2-yl)hydrazineylidene)indolin-2-one | HIV-1 | EC50 | < 20 µM | [3] |

Experimental Protocol: Plaque Reduction Assay

This assay is used to determine the concentration of an antiviral compound that reduces the number of viral plaques by 50% (IC50).

-

Cell Seeding: Seed a monolayer of susceptible host cells in 6-well or 12-well plates and grow to confluence.

-

Virus Infection: Remove the culture medium and infect the cell monolayer with a known titer of the virus for 1-2 hours at 37°C to allow for viral adsorption.

-

Compound Treatment: After the adsorption period, remove the viral inoculum and wash the cells. Overlay the cells with a semi-solid medium (e.g., containing agar or methylcellulose) containing various concentrations of the nitroindole compound.

-

Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days), depending on the virus.

-

Plaque Visualization: After incubation, fix the cells (e.g., with formaldehyde) and stain with a dye (e.g., crystal violet) to visualize the plaques.

-

Plaque Counting and IC50 Determination: Count the number of plaques in each well. The IC50 is calculated as the concentration of the compound that causes a 50% reduction in the number of plaques compared to the virus control (no compound).

Anti-inflammatory and Neuroprotective Potential

The exploration of nitroindole scaffolds for their anti-inflammatory and neuroprotective activities is an emerging area of research. Chronic inflammation and oxidative stress are key contributors to the pathogenesis of neurodegenerative diseases.[19] Some indole derivatives have shown promise in mitigating these processes. For instance, certain indazole derivatives, including 6-nitroindazole, have demonstrated anti-inflammatory effects by inhibiting cyclooxygenase-2 (COX-2) and pro-inflammatory cytokines like TNF-α and IL-1β.[17][20][21] In the context of neuroprotection, indole-based compounds have been investigated for their antioxidant properties and their ability to interfere with the aggregation of amyloid-beta peptides, a hallmark of Alzheimer's disease.[7][22]

Known Signaling Pathways for Indole Derivatives

While specific pathways for many nitroindoles are still under investigation, related indole compounds are known to modulate key inflammatory and neuroprotective pathways.

Experimental Protocols

This protocol is used to evaluate the anti-inflammatory effects of nitroindole compounds by measuring their ability to inhibit the release of pro-inflammatory cytokines from lipopolysaccharide (LPS)-stimulated macrophages.

-

Cell Culture: Culture macrophage cells (e.g., RAW 264.7) in a 24-well plate until they reach 80-90% confluency.

-

Compound Pre-treatment: Pre-treat the cells with various concentrations of the nitroindole compounds for 1-2 hours.

-

LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified time (e.g., 24 hours) to induce an inflammatory response. Include a control group with no LPS stimulation.

-

Supernatant Collection: Collect the cell culture supernatants.

-

Cytokine Measurement: Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatants using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of inhibition of cytokine release for each compound concentration compared to the LPS-stimulated control. Determine the IC50 value.

This protocol assesses the neuroprotective potential of nitroindole compounds against oxidative stress-induced cell death in a neuronal cell line.

-

Cell Seeding: Seed neuronal cells (e.g., SH-SY5Y) in a 96-well plate and allow them to differentiate if necessary.

-

Compound Pre-treatment: Pre-treat the cells with different concentrations of the nitroindole compounds for a designated period.

-

Induction of Oxidative Stress: Induce oxidative stress by exposing the cells to an agent like hydrogen peroxide (H2O2) or 6-hydroxydopamine (6-OHDA) for a specific duration.

-

Cell Viability Assessment: Measure cell viability using the MTT assay as described in section 1.3.1.

-

Measurement of Reactive Oxygen Species (ROS): To quantify intracellular ROS levels, incubate the cells with a fluorescent probe such as 2',7'-dichlorofluorescin diacetate (DCFH-DA). Measure the fluorescence intensity using a fluorescence plate reader.

-

Data Analysis: Calculate the percentage of neuroprotection by comparing the viability of compound-treated cells to that of cells exposed to the oxidative stressor alone. Determine the effect of the compounds on ROS production.

Conclusion

Nitroindole scaffolds represent a highly promising and versatile class of compounds with significant therapeutic potential across multiple disease areas. Their demonstrated anticancer activity, driven by unique mechanisms such as G-quadruplex stabilization and ROS induction, positions them as valuable leads for the development of novel oncologic agents. The antimicrobial and antiviral properties of nitroindole derivatives further underscore their importance in combating infectious diseases. While the exploration of their anti-inflammatory and neuroprotective effects is in its earlier stages, the initial findings are encouraging and warrant further investigation. The detailed experimental protocols and elucidated signaling pathways provided in this guide are intended to facilitate continued research and development, ultimately unlocking the full therapeutic potential of this remarkable chemical scaffold.

References

- 1. Bisindole Compounds—Synthesis and Medicinal Properties [mdpi.com]

- 2. japsonline.com [japsonline.com]

- 3. 5-Nitro-3-(2-(4-phenylthiazol-2-yl)hydrazineylidene)indolin-2-one derivatives inhibit HIV-1 replication by a multitarget mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. academic.oup.com [academic.oup.com]

- 6. Neuroprotective effects of novel nitrones: In vitro and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Oxidative/Nitrosative Stress, Apoptosis, and Redox Signaling: Key Players in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scirp.org [scirp.org]

- 11. Synthesis and antimicrobial activities of some new nitroimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Indole – a promising pharmacophore in recent antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Antimicrobial Activity of Nitroaromatic Derivatives | Encyclopedia MDPI [encyclopedia.pub]

- 15. Antiviral activity of indole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Design, Synthesis, and Antimicrobial Activity of Certain New Indole-1,2,4 Triazole Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 17. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. mdpi.com [mdpi.com]

- 20. researchgate.net [researchgate.net]

- 21. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells - www.ebris.eu [ebris.eu]

The Pivotal Role of Methyl 6-nitro-1H-indole-2-carboxylate in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of medicinal chemistry, the indole scaffold remains a cornerstone for the development of novel therapeutic agents. Its inherent biological activity and synthetic versatility have led to its incorporation into a multitude of approved drugs and clinical candidates.[1] Among the vast array of indole derivatives, Methyl 6-nitro-1H-indole-2-carboxylate emerges as a particularly valuable building block. The strategic placement of the nitro group at the 6-position and the carboxylate at the 2-position provides a unique chemical handle for the synthesis of complex molecules with diverse pharmacological profiles. This technical guide provides an in-depth exploration of the synthesis, biological significance, and experimental applications of this compound, offering a comprehensive resource for researchers engaged in the pursuit of innovative therapeutics.

Synthesis and Chemical Properties

This compound is primarily synthesized from indoline-2-carboxylic acid through a two-step process involving nitration followed by dehydrogenation.[2] The electron-withdrawing nature of the nitro group significantly influences the chemical reactivity of the indole ring, making this compound a versatile intermediate for further chemical modifications.[3]

Experimental Protocol: Synthesis of this compound

Step 1: Nitration of Indoline-2-carboxylic acid to 6-Nitroindoline-2-carboxylic acid

-

Materials: Indoline-2-carboxylic acid, Concentrated Sulfuric Acid (H₂SO₄), Concentrated Nitric Acid (HNO₃).

-

Procedure:

-

Dissolve indoline-2-carboxylic acid in concentrated sulfuric acid at a temperature maintained between -20°C and -10°C.

-

Slowly add concentrated nitric acid to the stirred solution, ensuring the temperature does not exceed -10°C.

-

Continue stirring the reaction mixture for approximately 30 minutes at this temperature.

-

Pour the reaction mixture onto crushed ice, which will cause the product to precipitate.

-

The resulting mixture is then processed to isolate the 5-nitro and 6-nitro isomers. The pH of the aqueous phase is adjusted to 4.5-5.0 to facilitate the separation.

-

Step 2: Esterification of 6-Nitroindoline-2-carboxylic acid

-

Materials: 6-Nitroindoline-2-carboxylic acid, Methanol (MeOH), Strong acid catalyst (e.g., H₂SO₄ or p-toluenesulfonic acid).

-

Procedure:

-

Suspend 6-nitroindoline-2-carboxylic acid in methanol.

-

Add a catalytic amount of a strong acid.

-

Reflux the mixture for several hours, monitoring the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, remove the excess methanol under reduced pressure.

-

Dissolve the residue in an organic solvent such as ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain methyl 6-nitroindoline-2-carboxylate.

-

Step 3: Dehydrogenation to this compound

-

Materials: Methyl 6-nitroindoline-2-carboxylate, 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), Toluene or Dioxane.

-

Procedure:

-

Dissolve methyl 6-nitroindoline-2-carboxylate in a suitable solvent like toluene or dioxane.

-

Add DDQ to the solution.

-

Heat the reaction mixture at reflux for several hours.

-

After the reaction is complete, cool the mixture and filter to remove the precipitated hydroquinone.

-

Wash the filtrate with a basic solution to remove any acidic impurities.

-

Dry the organic layer and concentrate under reduced pressure to yield this compound.[4][5]

-

Role in Anticancer Drug Discovery

The 6-nitroindole scaffold is a promising pharmacophore in the design of novel anticancer agents. The nitro group can be readily reduced to an amino group, providing a key intermediate, 6-aminoindole, for further derivatization. This amino group serves as a versatile point for introducing various side chains to modulate the compound's biological activity and pharmacokinetic properties.

Derivatives of 6-Aminoindole as Anticancer Agents

N-(1H-indole-6-yl)benzamides, synthesized from 6-aminoindole, have shown promising antiproliferative activity against breast cancer cell lines. The 6-aminoindole precursor is obtained through the reduction of a 6-nitroindole derivative.[5]

| Compound | Target Cell Line | IC₅₀ (µM) | Reference |

| N-(1H-indol-6-yl)-3-(trifluoromethyl)benzamide | T47D | 28.23 | [5] |

| N-(1H-indol-6-yl)-3-(trifluoromethyl)benzamide | MCF7 | 30.63 | [5] |

| Tamoxifen (Reference) | T47D | 34.42 | [5] |

| Tamoxifen (Reference) | MCF7 | 42.40 | [5] |

Table 1: Anticancer Activity of 6-Aminoindole Derivatives.

Targeting the c-Myc G-Quadruplex

While specific data for 6-nitroindole derivatives targeting the c-Myc G-quadruplex is limited, related 5-nitroindole derivatives have been shown to bind to and stabilize this non-canonical DNA structure. The c-Myc oncogene is a key regulator of cell proliferation, and its overexpression is a hallmark of many cancers. The formation of a G-quadruplex in the c-Myc promoter region can inhibit its transcription. Small molecules that stabilize this G-quadruplex are therefore of significant interest as potential anticancer therapeutics.[4]

| Compound | Target Cell Line | IC₅₀ (µM) | Reference |

| 5-Nitroindole Derivative 5 | HeLa | 5.08 ± 0.91 | |

| 5-Nitroindole Derivative 7 | HeLa | 5.89 ± 0.73 |

Table 2: Anticancer Activity of 5-Nitroindole Derivatives Targeting c-Myc.

References

- 1. Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

A Technical Guide to the Spectroscopic Profile of Methyl 6-nitro-1H-indole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 6-nitro-1H-indole-2-carboxylate, a valuable building block in the synthesis of various indole derivatives for pharmaceutical research.[1] Due to the limited availability of a complete, published experimental dataset for this specific molecule, this guide combines a documented synthesis protocol with predicted spectroscopic data based on the analysis of closely related indole compounds.

Synthesis of this compound

A key method for the synthesis of this compound involves the dehydrogenation of its indoline precursor.[2]

Experimental Protocol:

The synthesis is achieved by transforming Indoline-2-carboxylic acid into 6-nitroindoline-2-carboxylic acid, followed by esterification to the methyl ester. This intermediate is then dehydrogenated, commonly using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), to yield the final product, this compound.[2] The total yield for this process is reported to be around 67%.[2]

Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established principles of spectroscopy and data from analogous compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~9.0 - 10.0 | br s | - | N-H of indole |

| ~8.5 | d | ~2.0 | H-7 |

| ~8.0 | dd | ~8.8, 2.0 | H-5 |

| ~7.6 | d | ~8.8 | H-4 |

| ~7.2 | s | - | H-3 |

| ~3.9 | s | - | -OCH₃ |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~162 | C=O (ester) |

| ~145 | C-6 (C-NO₂) |

| ~138 | C-7a |

| ~130 | C-2 |

| ~125 | C-3a |

| ~120 | C-4 |

| ~118 | C-5 |

| ~110 | C-7 |

| ~105 | C-3 |

| ~52 | -OCH₃ |

Table 3: Predicted Mass Spectrometry Data

| m/z Value | Assignment |

| ~220.05 | [M]⁺ (Molecular Ion) for C₁₀H₈N₂O₄ |

| ~189 | [M - OCH₃]⁺ |

| ~174 | [M - NO₂]⁺ |

| ~161 | [M - COOCH₃]⁺ |

Table 4: Predicted FT-IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Assignment of Functional Group Vibration |

| ~3400 | N-H stretch |

| ~3100 | Aromatic C-H stretch |

| ~1720 | C=O stretch (ester) |

| ~1520 & ~1340 | Asymmetric and symmetric NO₂ stretch |

| ~1600-1450 | Aromatic C=C stretches |

| ~1250 | C-O stretch (ester) |

General Experimental Protocols for Spectroscopic Analysis

The following are general methodologies for acquiring the spectroscopic data.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a spectrometer operating at a frequency of 400 MHz or higher. The sample would be dissolved in a deuterated solvent, such as deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard.

-

Mass Spectrometry (MS): Mass spectra would be obtained using an electrospray ionization (ESI) or electron impact (EI) source. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.

-